Cas no 122458-04-2 (8H,9H-Benzo[e]furo[2,3,4-cd]isobenzofuran-8,9-dione,2,4,4a,5,6,7,10a,10b-octahydro-6-hydroxy-5,5-dimethyl-, (4aS,6R,8aR,10aR,10bS)-(9CI))

8H,9H-Benzo[e]furo[2,3,4-cd]isobenzofuran-8,9-dione,2,4,4a,5,6,7,10a,10b-octahydro-6-hydroxy-5,5-dimethyl-, (4aS,6R,8aR,10aR,10bS)-(9CI) structure
122458-04-2 structure
Product Name:8H,9H-Benzo[e]furo[2,3,4-cd]isobenzofuran-8,9-dione,2,4,4a,5,6,7,10a,10b-octahydro-6-hydroxy-5,5-dimethyl-, (4aS,6R,8aR,10aR,10bS)-(9CI)
CAS-nummer:122458-04-2
MF:C15H18O5
MW:278.300425052643
CID:198543
PubChem ID:14433031
Update Time:2024-03-01

8H,9H-Benzo[e]furo[2,3,4-cd]isobenzofuran-8,9-dione,2,4,4a,5,6,7,10a,10b-octahydro-6-hydroxy-5,5-dimethyl-, (4aS,6R,8aR,10aR,10bS)-(9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • 8H,9H-Benzo[e]furo[2,3,4-cd]isobenzofuran-8,9-dione,2,4,4a,5,6,7,10a,10b-octahydro-6-hydroxy-5,5-dimethyl-, (4aS,6R,8aR,10aR,10bS)-(9CI)
    • (+)-Marasmone
    • 8H,9H-Benzo[e]furo[2,3,4-cd]isobenzofuran-8,9-dione,2,4,4a,5,6,7,10a,10b-octahydro-6-hydroxy-5,5-dimethyl-, [4aS-(4aa,6a,8aS*,10aa,10ba)]-
    • Marasmone
    • 8H,9H-Benzo[e]furo[2,3,4-cd]isobenzofuran-8,9-dione, 2,4,4a,5,6,7,10a,10b-octahydro-6-hydroxy-5,5-dimethyl-, (4aS,6R,8aR,10aR,10bS)- (9CI)
    • 8H,9H-Benzo[e]furo[2,3,4-cd]isobenzofuran-8,9-dione, 2,4,4a,5,6,7,10a,10b-octahydro-6-hydroxy-5,5-dimethyl-, (4aS,6R,8aR,10aR,10bS)-
    • N-((3-Methylphenyl)methylene)-(E)-Benzenamine
    • N-[(3-Methylphenyl)methylene]-(e)-Benzenamine
    • DTXSID901102230
    • 122458-04-2
    • CHEBI:174655
    • 4-hydroxy-5,5-dimethyl-11,13-dioxatetracyclo[7.5.1.01,6.012,15]pentadec-8-ene-2,14-dione
    • Inchi: 1S/C15H18O5/c1-14(2)8-4-3-7-6-19-12-11(7)15(8,13(18)20-12)10(17)5-9(14)16/h3,8-9,11-12,16H,4-6H2,1-2H3/t8-,9+,11+,12+,15-/m0/s1
    • InChI-sleutel: GXDBSAJFXBTPQJ-UGCTXDRPSA-N
    • LACHT: C1C2[C@@]3([H])[C@]4(C(=O)C[C@@H](O)C(C)(C)[C@]4([H])CC=2)C(=O)O[C@@]3([H])O1

Berekende eigenschappen

  • Exacte massa: 278.11542367g/mol
  • Monoisotopische massa: 278.11542367g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 20
  • Aantal draaibare bindingen: 0
  • Complexiteit: 549
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 5
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 0.3
  • Topologisch pooloppervlak: 72.8Ų
Aanbevolen leveranciers
Jiangsu Kolod Food Ingredients Co.,ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Enjia Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Enjia Trading Co., Ltd
Shandong Feiyang Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shandong Feiyang Chemical Co., Ltd
ASIACHEM I&E (JIANGSU) CO., LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD